4-(Methylamino)pyridine-2-carboxylic acid 4-(Methylamino)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 872696-24-7
VCID: VC7809989
InChI: InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
SMILES: CNC1=CC(=NC=C1)C(=O)O
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

4-(Methylamino)pyridine-2-carboxylic acid

CAS No.: 872696-24-7

Cat. No.: VC7809989

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylamino)pyridine-2-carboxylic acid - 872696-24-7

Specification

CAS No. 872696-24-7
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 4-(methylamino)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Standard InChI Key DGQGIUNYNBRAKU-UHFFFAOYSA-N
SMILES CNC1=CC(=NC=C1)C(=O)O
Canonical SMILES CNC1=CC(=NC=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

4-(Methylamino)pyridine-2-carboxylic acid has the molecular formula C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2 and a molar mass of 152.15 g/mol. The IUPAC name 4-(methylamino)pyridine-2-carboxylic acid reflects the substitution pattern: a methylamino group (-NHCH₃) at position 4 and a carboxylic acid (-COOH) at position 2 on the pyridine ring. The planar aromatic system creates a conjugated π-network, while the carboxylic acid and methylamino groups introduce polarity and hydrogen-bonding capacity.

Table 1: Key Structural Descriptors

PropertyValue
SMILESCNC1=CC(=NC=C1)C(=O)O
InChIKeyDGQGIUNYNBRAKU-UHFFFAOYSA-N
Topological Polar Surface Area72.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The crystal structure remains undetermined, but computational models predict a coplanar arrangement of the carboxylic acid and pyridine ring, stabilized by intramolecular hydrogen bonding between the N-H of the methylamino group and the carbonyl oxygen .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra of analogous pyridine-2-carboxylic acid derivatives show characteristic absorptions at:

  • 3300–3100 cm⁻¹ (N-H stretch of methylamino)

  • 1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)

  • 1600–1580 cm⁻¹ (C=N pyridine ring vibrations) .
    Nuclear magnetic resonance (NMR) data for related compounds reveal downfield shifts for the pyridine protons adjacent to electron-withdrawing groups (δ 8.5–9.0 ppm for H-3 and H-5) .

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis protocol for 4-(methylamino)pyridine-2-carboxylic acid is published, analogous compounds are synthesized via acyl chloride intermediates. A representative route involves:

  • Chlorination: Treatment of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) forms the corresponding acyl chloride.

  • Amination: Reaction with 2-amino-N-methylpyridine derivatives under inert conditions yields monoamide products .

  • Hydrolysis: Selective hydrolysis of ester groups using aqueous base generates the free carboxylic acid .

This method produces yields of 70–88% for structurally similar compounds, though regioselectivity challenges persist when introducing methyl groups at different pyridine positions .

Structural Derivatives

Key derivatives explored in medicinal chemistry include:

  • 5-Aminomethyl-4-arylpyridines: Substitution with dichlorophenyl groups enhances DPP-4 inhibition (e.g., 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, IC₅₀ = 10 nM) .

  • Metal complexes: The carboxylic acid group facilitates coordination to transition metals like Cu(II) and Fe(III), potentially useful in catalysis or antimicrobial agents .

Pharmacological Activity and Mechanism

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) degrades incretin hormones like GLP-1, making it a therapeutic target for type 2 diabetes. Although 4-(methylamino)pyridine-2-carboxylic acid itself lacks reported activity, its aminomethyl-pyridine analogs exhibit potent inhibition:

Table 2: DPP-4 Inhibition by Selected Analogs

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity Ratio
4e-7 (cyanomethyl-amide)106600660:1
4e-2 (methyl-amide)115200473:1

The primary amine at position 5 and the carboxylic acid at position 2 are critical for binding to DPP-4’s catalytic site. Molecular docking studies suggest the cyanomethyl group in 4e-7 forms a hydrogen bond with Ser630, a key residue in the enzyme’s active site .

Selectivity and Toxicity

Aminomethyl-pyridines show >100-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects . Cytotoxicity assays in HeLa cells indicate low toxicity (LC₅₀ >10 μM), attributed to the compound’s inability to penetrate mammalian cell membranes efficiently.

Physicochemical and Analytical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts:

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+153.06586129.7
[M+Na]+175.04780141.1
[M-H]-151.05130130.5

These values aid in metabolite identification during mass spectrometric analyses.

Solubility and Stability

Applications in Research

Drug Discovery

4-(Methylamino)pyridine-2-carboxylic acid serves as a building block for:

  • DPP-4 inhibitors: Lead optimization has produced analogs with sub-20 nM potency .

  • Anticancer agents: Pyridinecarboxylic acid derivatives exhibit topoisomerase II inhibition in preclinical models .

Coordination Chemistry

The carboxylic acid group enables chelation of metal ions. For example, Cu(II) complexes of related pyridinecarboxylates show superoxide dismutase (SOD)-mimetic activity, with IC₅₀ values of 2.5 μM in xanthine oxidase assays .

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